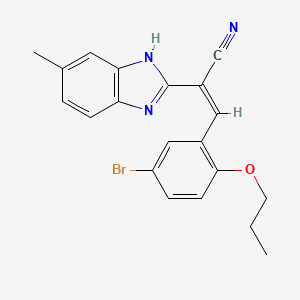![molecular formula C16H15BrN2O3 B3865846 3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide CAS No. 5556-09-2](/img/structure/B3865846.png)
3-bromo-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide
Overview
Description
3-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide: is an organic compound belonging to the class of hydrazides It is characterized by the presence of a bromine atom at the 3-position of the benzene ring and a methoxy-substituted phenyl group attached to the hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-bromobenzohydrazide and 2,3-dimethoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, followed by cooling and recrystallization to obtain the pure product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding hydrazide.
Substitution: The bromine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding hydrazide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules with potential biological activity.
Biology: It has been studied for its potential antimicrobial and anticancer properties. The presence of the hydrazone linkage is known to enhance biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The exact mechanism of action of 3-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide is not fully understood. it is believed to interact with cellular targets through the hydrazone linkage, which can form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide
- 3-bromo-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide
Comparison:
- 3-bromo-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide has additional bromine and hydroxyl groups, which may enhance its biological activity but also increase its molecular weight and complexity.
- 3-bromo-N’-[(E)-(2,4-dimethoxyphenyl)methylidene]benzohydrazide is similar in structure but differs in the position of the methoxy groups, which can affect its reactivity and interaction with biological targets.
The uniqueness of 3-bromo-N’-[(E)-(2,3-dimethoxyphenyl)methylidene]benzohydrazide lies in its specific substitution pattern, which can influence its chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-bromo-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-8-4-6-12(15(14)22-2)10-18-19-16(20)11-5-3-7-13(17)9-11/h3-10H,1-2H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASIZXTVHPWSF-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40416505 | |
| Record name | AC1NSIZ7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-09-2 | |
| Record name | AC1NSIZ7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40416505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[6-(4-Ethylphenoxy)hexyl]imidazole](/img/structure/B3865774.png)

![benzaldehyde [5-(3-nitrobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B3865783.png)
![N'-[1-(4-methoxy-3-nitrophenyl)ethylidene]isonicotinohydrazide](/img/structure/B3865787.png)
![N'-[(E)-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-(PIPERIDIN-1-YL)ACETOHYDRAZIDE](/img/structure/B3865792.png)
![N-[2-(1,3-benzodioxol-5-yl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B3865796.png)
![N-[(E)-(2-methylthiophen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B3865806.png)

![2-[N-(benzenesulfonyl)-4-methylanilino]-N,N-diethylacetamide](/img/structure/B3865834.png)

![N'-[1-(2-furyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B3865856.png)
![2-thiophenecarbaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B3865859.png)
![3-nitro-N'-[(1E)-1-(pyridin-3-yl)ethylidene]benzohydrazide](/img/structure/B3865863.png)

